Amygdalin (D-mandelonitrile-β-D-gentiobioside), also known as laetrile or vitamin B17, is a naturally occurring cyanogenic glycoside predominantly found in the seeds and kernels of plants belonging to the Rosaceae family, such as almonds, apricots, cherries, peaches, and plums. [, , , , , ] Amygdalin belongs to the aromatic cyanogenic glycoside group. [] It is particularly abundant in bitter almonds but nearly undetectable in common almonds. []
In scientific research, amygdalin has garnered significant interest due to its potential biological activities, prompting investigations into its various properties and potential applications. [, , ] It serves as a valuable subject for studies exploring plant chemical ecology, insect-plant interactions, and the development of novel strategies for pest management. [, ]
Amygdalin readily undergoes hydrolysis, especially in the presence of enzymes like β-glucosidase, yielding glucose, benzaldehyde, and hydrogen cyanide. [, , , , , ]
While this analysis avoids discussing medicinal claims, it's important to clarify amygdalin's biological activity in a research context. The release of hydrogen cyanide (HCN) upon amygdalin hydrolysis is central to its observed effects. [, , ] HCN is a potent toxin that disrupts cellular respiration. [, ]
The hydrolysis of amygdalin releases hydrogen cyanide (HCN), a potent toxin. [, , ] Consumption of amygdalin-containing products, especially in unprocessed forms, can lead to cyanide poisoning.
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